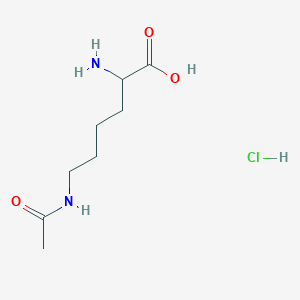
4-(1,1,3-Trimethylhexyl)phenol
Overview
Description
4-(1,1,3-Trimethylhexyl)phenol, also known as TMHP, is a chemical compound that belongs to the class of alkylphenols. It is widely used in scientific research due to its unique properties such as its ability to bind to estrogen receptors and its potential as a surfactant.
Scientific Research Applications
Environmental and Biological Impact
Endocrine Disruption Studies : 4-(1,1,3-Trimethylhexyl)phenol is part of a class of substances known as nonylphenols, which are recognized for their endocrine-disrupting effects. Research has synthesized different nonylphenol isomers, including 4-(1,1,3-Trimethylhexyl)phenol, to study their estrogenic effects and degradation behavior in the environment. These compounds are significant due to their inclusion in the European Union Water Framework Directive's list of hazardous substances (Boehme et al., 2010).
Estrogenic Activity Assessment : Different 4-nonylphenol isomers, including 4-(1,1,3-Trimethylhexyl)phenol, have been synthesized and their estrogenic activities evaluated using a recombinant yeast screen system. The study aimed to understand the different levels of estrogenic activity exhibited by these isomers (Uchiyama et al., 2008).
Enantiomer Effects in Endocrine Disruption : The enantiomers of 4-(1,1,2-trimethylhexyl)phenol, a chiral isomer of nonylphenol, were studied for their absolute configurations and estrogenic potencies. This research contributes to understanding the role of molecular chirality in the biological activity of environmental pollutants (Zhang et al., 2009).
Chemical and Physical Properties
- Analysis of Phenol Derivatives : A study on the bond dissociation energies and proton affinities of various substituted phenols, including derivatives similar to 4-(1,1,3-Trimethylhexyl)phenol, helps in understanding the chemical and physical properties of these compounds, which are crucial in various applications, including their role as antioxidants (Chandra & Uchimaru, 2002).
Biomedical Research
Bioactive Phenolic Compound Production : Research into the polymerization of phenolics, including derivatives similar to 4-(1,1,3-Trimethylhexyl)phenol, shows their potential in producing bioactive compounds with antimicrobial properties. This has implications for the development of new pharmaceuticals and health-promoting products (Kobayashi et al., 1994).
Applications in Drug Delivery : Polyphenol-containing nanoparticles, which can include derivatives of 4-(1,1,3-Trimethylhexyl)phenol, are being explored for their potential in drug delivery and other biomedical applications due to their antioxidation properties and universal adherent affinity (Guo et al., 2021).
properties
IUPAC Name |
4-(2,4-dimethylheptan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-6-12(2)11-15(3,4)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUSILGUGUPOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339606 | |
| Record name | 4-(1,1,3-Trimethylhexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,3-Trimethylhexyl)phenol | |
CAS RN |
174305-83-0 | |
| Record name | 4-(1,1,3-Trimethylhexyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174305830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1,1,3-Trimethylhexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,3-TRIMETHYLHEXYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC9X091MTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)
![(4S,4Ar,7aR,12bS)-9-[tert-butyl(dimethyl)silyl]oxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1514390.png)




![(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1514398.png)

![1-[4-Bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine](/img/structure/B1514401.png)



![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)